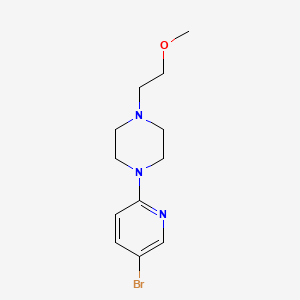
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, also known as BMEP, is a chemical compound with the molecular formula C14H20BrN3O1. It is a widely studied compound in the scientific community due to its potential applications in various fields, such as medicinal chemistry, material science, and agriculture1.
Synthesis Analysis
The synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is not explicitly mentioned in the search results. However, it is available for purchase from various chemical suppliers23, indicating that its synthesis is achievable. For detailed synthesis procedures, it is recommended to refer to the relevant scientific literature or consult with a chemist.Molecular Structure Analysis
The molecular structure analysis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is not provided in the search results. The molecular formula is C14H20BrN3O1. For a detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods can be used.Chemical Reactions Analysis
The specific chemical reactions involving 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine are not mentioned in the search results. As a bromopyridine derivative, it may undergo various reactions such as nucleophilic substitution or coupling reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to the relevant scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine are not provided in the search results. Such properties could include melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools.Aplicaciones Científicas De Investigación
Novel HIV-1 Reverse Transcriptase Inhibitors
A class of bis(heteroaryl)piperazines (BHAPs), synthesized as analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, exhibited significant potency as inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, through modification of the aryl moiety, achieved a 10-100 fold increase in potency compared to their precursor, leading to the development of compounds like atevirdine mesylate for clinical evaluation (Romero et al., 1994).
Potential PET Radiotracers
Derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were synthesized with reduced lipophilicity to explore their utility as positron emission tomography (PET) radiotracers for potential diagnostic applications in oncology. These analogues were designed to have lower lipophilic character by introducing polar functional groups, showing promise for in vivo imaging applications due to their affinity at σ receptors and moderate antiproliferative activity (Abate et al., 2011).
Serotonin Antagonists with Reduced Side Effects
Analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a 5-HT1A serotonin antagonist, were synthesized to improve selectivity and reduce affinity at alpha 1-adrenergic receptors. Through structural modifications, compounds such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity and selectivity for 5-HT1A receptors, suggesting potential for therapeutic applications with minimized side effects (Raghupathi et al., 1991).
Antimicrobial and Anti-inflammatory Agents
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, displaying significant antimicrobial activity against various bacterial and fungal strains. These compounds, by incorporating a piperazine ring and substituting with arylisocyanates and arylisothiocyanates, offer new avenues for the development of antimicrobial agents (Babu et al., 2015).
Safety And Hazards
The safety and hazards associated with 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine are not mentioned in the search results. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.
Direcciones Futuras
The future directions for the study and application of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine are not explicitly mentioned in the search results. Given its potential applications in various fields such as medicinal chemistry, material science, and agriculture1, future research could focus on exploring these areas further.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to the relevant scientific literature and consult with experts in the field.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYIMDXNUIKBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



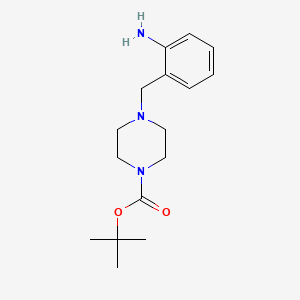
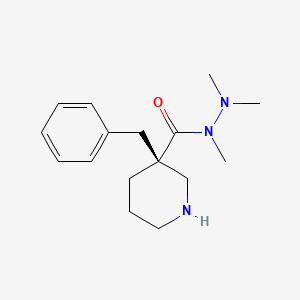
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
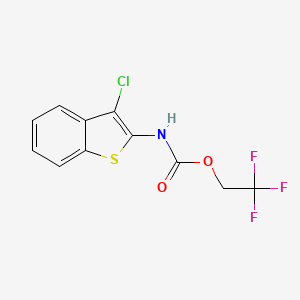
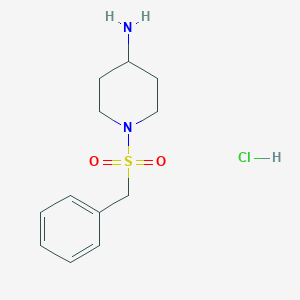
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
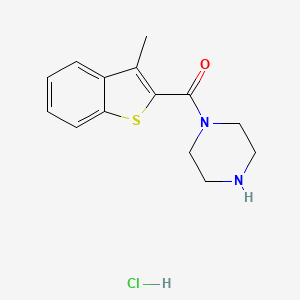
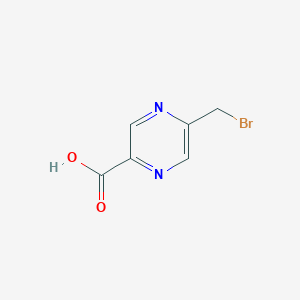
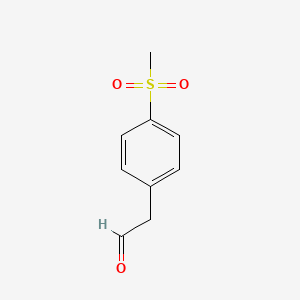
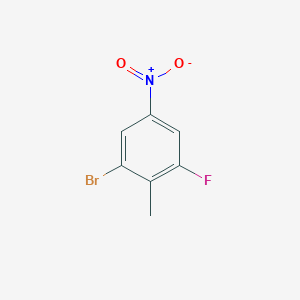
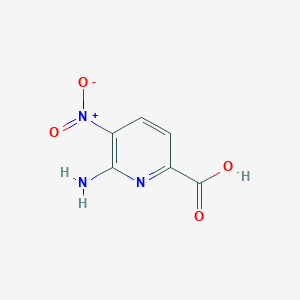
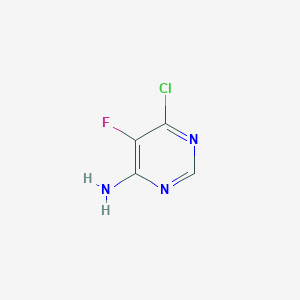
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)